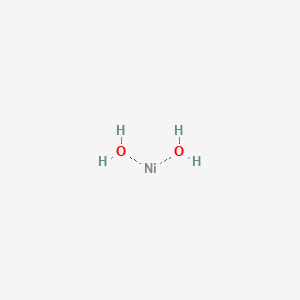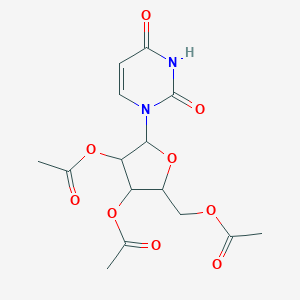
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as EIMPB, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated. In
Aplicaciones Científicas De Investigación
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit CA IX over other carbonic anhydrase isoforms, making it a potential therapeutic agent for cancer treatment. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging of hypoxic cells, which are associated with various pathological conditions.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, which inhibits the catalytic activity of the enzyme. The sulfonamide group of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide forms a strong hydrogen bond with the zinc ion at the active site of CA IX, which is essential for the catalytic activity of the enzyme. This binding prevents the binding of water molecules to the zinc ion, which is required for the catalytic activity of the enzyme.
Efectos Bioquímicos Y Fisiológicos
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX over other carbonic anhydrase isoforms, which makes it a potential therapeutic agent for cancer treatment. The inhibition of CA IX reduces the acidification of the tumor microenvironment, which can lead to a reduction in tumor growth and metastasis. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to selectively label hypoxic cells, which are associated with various pathological conditions. This labeling can be used for imaging of hypoxic cells, which can aid in the diagnosis and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX over other carbonic anhydrase isoforms. This selectivity makes it a valuable tool for studying the role of CA IX in various biological processes. However, one of the limitations of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
Future research on 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can focus on the development of more efficient synthesis methods that can improve the yield and purity of the compound. Further studies can also investigate the potential use of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide as a therapeutic agent for cancer treatment and as a fluorescent probe for imaging of hypoxic cells. Other areas of interest can include the investigation of the biochemical and physiological effects of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide on different biological processes and the development of more soluble derivatives of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide for use in lab experiments.
Métodos De Síntesis
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. Other methods involve the use of different starting materials and reagents, but the general process involves the formation of the sulfonamide bond between the benzenesulfonyl chloride and the amine group of the pyridine ring.
Propiedades
Nombre del producto |
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H24N2O3S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-16-10-14(5)15(12(2)3)11-17(16)24(21,22)20-18-13(4)8-7-9-19-18/h7-12H,6H2,1-5H3,(H,19,20) |
Clave InChI |
KSOJUYLDFPFUFR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)



![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



